Cas no 98140-91-1 (2-hydroxypyridine-4-carbohydrazide)
2-hydroxypyridine-4-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridinecarboxylicacid, 1,2-dihydro-2-oxo-, hydrazide
- 2-oxo-1H-pyridine-4-carbohydrazide
- Isonicotinic acid, 1,2-dihydro-2-oxo-, hydrazide (6CI)
- 2-hydroxypyridine-4-carbohydrazide
- SY327020
- 2-OXO-1,2-DIHYDROPYRIDINE-4-CARBOHYDRAZIDE
- SCHEMBL2635589
- 4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-2-oxo-,hydrazide
- 2-oxo-1,2-dihydropyridine-4-carboxylic acid hydrazide
- F86873
- 98140-91-1
- isoniazid alcohol
- 2-Hydroxyisonicotinohydrazide
- MFCD22413589
- EN300-3483549
- DTXSID00698603
- SB86184
- AKOS026737826
- DZPNPAQQKFNTQP-UHFFFAOYSA-N
- DB-347277
-
- MDL: MFCD22413589
- Inchi: 1S/C6H7N3O2/c7-9-6(11)4-1-2-8-5(10)3-4/h1-3H,7H2,(H,8,10)(H,9,11)
- InChI Key: DZPNPAQQKFNTQP-UHFFFAOYSA-N
- SMILES: O=C(C1C=CNC(C=1)=O)NN
Computed Properties
- Exact Mass: 153.054
- Monoisotopic Mass: 153.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 12
- XLogP3: -1.5
- Topological Polar Surface Area: 84.2A^2
2-hydroxypyridine-4-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029206135-5g |
2-Hydroxyisonicotinohydrazide |
98140-91-1 | 97% | 5g |
$828.12 | 2023-08-31 | |
| Alichem | A029206135-10g |
2-Hydroxyisonicotinohydrazide |
98140-91-1 | 97% | 10g |
$1254.24 | 2023-08-31 | |
| Alichem | A029206135-25g |
2-Hydroxyisonicotinohydrazide |
98140-91-1 | 97% | 25g |
$1989.90 | 2023-08-31 | |
| Crysdot LLC | CD11001387-1g |
2-Hydroxyisonicotinohydrazide |
98140-91-1 | 97% | 1g |
$309 | 2024-07-19 | |
| Crysdot LLC | CD11001387-5g |
2-Hydroxyisonicotinohydrazide |
98140-91-1 | 97% | 5g |
$619 | 2024-07-19 | |
| Crysdot LLC | CD11001387-10g |
2-Hydroxyisonicotinohydrazide |
98140-91-1 | 97% | 10g |
$932 | 2024-07-19 | |
| Crysdot LLC | CD11001387-25g |
2-Hydroxyisonicotinohydrazide |
98140-91-1 | 97% | 25g |
$1558 | 2024-07-19 | |
| abcr | AB612579-100mg |
2-Oxo-1,2-dihydropyridine-4-carbohydrazide; . |
98140-91-1 | 100mg |
€217.40 | 2025-04-14 | ||
| abcr | AB612579-250mg |
2-Oxo-1,2-dihydropyridine-4-carbohydrazide; . |
98140-91-1 | 250mg |
€289.50 | 2025-04-14 | ||
| abcr | AB612579-1g |
2-Oxo-1,2-dihydropyridine-4-carbohydrazide; . |
98140-91-1 | 1g |
€664.30 | 2025-04-14 |
2-hydroxypyridine-4-carbohydrazide Suppliers
2-hydroxypyridine-4-carbohydrazide Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 2-hydroxypyridine-4-carbohydrazide
Introduction to 2-hydroxypyridine-4-carbohydrazide (CAS No. 98140-91-1)
2-hydroxypyridine-4-carbohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 98140-91-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative features a pyridine core functionalized with both a hydroxyl group at the 2-position and a carbohydrazide moiety at the 4-position. Its unique structural attributes make it a valuable intermediate in the development of various pharmacologically active molecules.
The compound’s structure, characterized by the presence of both electron-withdrawing and electron-donating groups, contributes to its versatile reactivity. The hydroxyl group enhances its solubility in polar solvents, while the carbohydrazide moiety allows for further derivatization through condensation reactions, forming Schiff bases and other nitrogen-rich heterocycles. These properties have positioned 2-hydroxypyridine-4-carbohydrazide as a key building block in medicinal chemistry.
In recent years, 2-hydroxypyridine-4-carbohydrazide has garnered attention for its potential applications in drug discovery. Researchers have explored its utility in synthesizing novel compounds with antimicrobial, anti-inflammatory, and anticancer properties. The pyridine scaffold is widely recognized for its role in many bioactive molecules, and modifications at the 4-position can significantly influence biological activity. The carbohydrazide group, in particular, has been investigated for its ability to form stable complexes with metal ions, which is relevant in developing metal-based therapeutics.
One of the most compelling aspects of 2-hydroxypyridine-4-carbohydrazide is its role in designing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. By incorporating the 2-hydroxypyridine-4-carbohydrazide moiety into kinase inhibitors, researchers can modulate enzyme activity with high specificity. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on certain kinases, making them promising candidates for further development.
The synthesis of 2-hydroxypyridine-4-carbohydrazide typically involves multi-step organic reactions starting from commercially available pyridine derivatives. The hydroxyl group is introduced via hydroxylation or oxidation processes, while the carbohydrazide functionality is typically formed through condensation of hydrazine with appropriate carbonyl compounds. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making 2-hydroxypyridine-4-carbohydrazide more accessible for industrial applications.
The pharmacological potential of 2-hydroxypyridine-4-carbohydrazide has been further explored in preclinical studies. Researchers have synthesized several derivatives and evaluated their biological activity using cell-based assays and animal models. Some derivatives have shown remarkable efficacy in inhibiting tumor growth and reducing inflammation without significant side effects. These findings highlight the importance of 2-hydroxypyridine-4-carbohydrazide as a lead compound for developing new therapeutic agents.
The structural flexibility of 2-hydroxypyridine-4-carbohydrazide allows for extensive modifications, enabling the creation of a diverse library of compounds for drug discovery. Functional groups such as amines, alcohols, and thiols can be introduced at various positions on the pyridine ring or attached to the carbohydrazide moiety. This modular approach facilitates the optimization of pharmacokinetic properties, including solubility, bioavailability, and metabolic stability.
In conclusion, 2-hydroxypyridine-4-carbohydrazide (CAS No. 98140-91-1) is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features make it an excellent candidate for synthesizing bioactive molecules with potential therapeutic applications. As research continues to uncover new derivatives and applications, 2-hydroxypyridine-4-carbohydrazide is poised to play an increasingly important role in drug development efforts worldwide.
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